molecular formula C26H20BrNO5 B12463989 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12463989
M. Wt: 506.3 g/mol
InChI Key: ZJZNWLJOUUSUBQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that includes a bromophenyl group, an oxoethyl group, and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the oxoethyl group can be synthesized via oxidation reactions. The benzoate ester is formed through esterification reactions, and the dioxooctahydro-ethenocyclopropa isoindole moiety is synthesized through cyclization reactions. The final compound is obtained by coupling these components under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Major products formed from these reactions include carboxylic acids, phenyl derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the oxoethyl group can participate in redox reactions. The dioxooctahydro-ethenocyclopropa isoindole moiety may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-2-oxoethyl benzoate: Lacks the dioxooctahydro-ethenocyclopropa isoindole moiety.

    2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate: Contains a chlorophenyl group instead of a bromophenyl group.

    2-(4-bromophenyl)-2-hydroxyethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate: Contains a hydroxyethyl group instead of an oxoethyl group.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group, oxoethyl group, and dioxooctahydro-ethenocyclopropa isoindole moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C26H20BrNO5

Molecular Weight

506.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C26H20BrNO5/c27-15-6-4-13(5-7-15)21(29)12-33-26(32)14-2-1-3-16(10-14)28-24(30)22-17-8-9-18(20-11-19(17)20)23(22)25(28)31/h1-10,17-20,22-23H,11-12H2

InChI Key

ZJZNWLJOUUSUBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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